molecular formula C12H15NO4 B215581 Methyl 4-[(ethoxyacetyl)amino]benzoate

Methyl 4-[(ethoxyacetyl)amino]benzoate

Cat. No. B215581
M. Wt: 237.25 g/mol
InChI Key: JLRFFDIOAGONTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(ethoxyacetyl)amino]benzoate, also known as benzocaine ethyl 4-aminobenzoate, is a local anesthetic commonly used in medical and dental procedures. It is a white crystalline powder that is soluble in water and alcohol. Benzocaine is a member of the ester local anesthetic family and is used to numb the skin or mucous membranes.

Mechanism of Action

Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain. It does this by inhibiting the function of voltage-gated sodium channels in nerve cell membranes. This prevents the nerve cells from transmitting pain signals to the brain, resulting in numbness and pain relief.
Biochemical and Physiological Effects
Benzocaine is rapidly absorbed through the skin and mucous membranes and is metabolized in the liver. It has a relatively short half-life and is quickly eliminated from the body. Benzocaine has been found to be safe and well-tolerated in most individuals.

Advantages and Limitations for Lab Experiments

Benzocaine is commonly used in laboratory experiments as a local anesthetic for animals. It has been found to be effective in reducing pain and stress associated with various procedures such as blood collection, injections, and surgical procedures. However, Methyl 4-[(ethoxyacetyl)amino]benzoate can interfere with certain biochemical assays and should be used with caution in experiments that require accurate measurement of enzyme activity or protein expression.

Future Directions

There are several potential future directions for research on Methyl 4-[(ethoxyacetyl)amino]benzoate. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of this compound. Another area of research is the investigation of the long-term effects of this compound on nerve function and tissue damage. Finally, there is a need for further studies on the potential interactions between this compound and other drugs or chemicals, particularly in the context of occupational or environmental exposure.

Synthesis Methods

Benzocaine is synthesized by the reaction of p-aminobenzoic acid with ethanol and acid chloride. The reaction produces ethyl 4-aminobenzoate, which is then esterified with methanol to produce methyl 4-[(ethoxyacetyl)amino]benzoate. The synthesis process is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used in various over-the-counter products such as throat lozenges, cough drops, and topical pain relievers. Benzocaine has been found to be effective in reducing pain and discomfort associated with various medical and dental procedures.

properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 4-[(2-ethoxyacetyl)amino]benzoate

InChI

InChI=1S/C12H15NO4/c1-3-17-8-11(14)13-10-6-4-9(5-7-10)12(15)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

JLRFFDIOAGONTR-UHFFFAOYSA-N

SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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